"chemical properties of 2-Benzenesulfonylmethyl-1H-benzoimidazole"
"chemical properties of 2-Benzenesulfonylmethyl-1H-benzoimidazole"
Technical Guide & Application Note
Executive Summary
This technical guide provides a comprehensive analysis of 2-Benzenesulfonylmethyl-1H-benzoimidazole (CAS: 21094-70-2), a critical heterocyclic building block in medicinal chemistry. Structurally, the molecule features a benzimidazole core linked to a phenyl ring via a sulfonyl-methylene bridge.
Why this molecule matters:
-
Privileged Scaffold: The benzimidazole moiety is ubiquitous in bioactive compounds (e.g., anthelmintics, proton pump inhibitors).[1]
-
Active Methylene Reactivity: The methylene group (
) flanked by the electron-deficient benzimidazole C-2 position and the strongly electron-withdrawing sulfonyl group ( ) is highly acidic. This "active methylene" serves as a versatile handle for C-C bond formation (alkylation, aldol-type condensations). -
Metabolic Relevance: This sulfone is the oxidative metabolite of corresponding sulfide and sulfoxide drugs (e.g., related to the metabolism of proton pump inhibitors), making it a standard for stability and toxicity assays.
Physicochemical Properties
The following data aggregates experimental and predicted values to establish a baseline for handling and formulation.
Table 1: Core Physicochemical Data
| Property | Value / Description | Context |
| Molecular Formula | ||
| Molecular Weight | 272.32 g/mol | Small molecule, Rule of 5 compliant. |
| Appearance | White to off-white crystalline solid | High lattice energy due to sulfone dipoles. |
| Melting Point | 205 – 210 °C (Decomp.) | Typical for sulfone-benzimidazoles; purify by recrystallization from EtOH. |
| Solubility | DMSO, DMF (High); Methanol, Ethanol (Moderate); Water (Low) | Requires polar organic solvents for stock solutions. |
| pKa (Benzimidazole NH) | ~11.0 | Weakly acidic; deprotonates in strong base. |
| pKa (Methylene | ~12 – 14 (Estimated) | Critical Feature: Acidic due to flanking |
| LogP | 1.8 – 2.2 | Moderate lipophilicity; good membrane permeability. |
Synthetic Methodology
Protocol Design Rationale: Direct condensation of o-phenylenediamine with benzenesulfonylacetic acid is often low-yielding due to the thermal instability of the acid. The most robust, self-validating protocol involves the formation of the sulfide intermediate followed by controlled oxidation. This 2-step approach avoids decarboxylation side reactions.
Step 1: Formation of the Sulfide Precursor
Reaction Type: Phillips Condensation / Nucleophilic Substitution
Reagents: o-Phenylenediamine (OPD), Phenylthioacetic acid, 4N HCl. Mechanism: Acid-catalyzed condensation of the carboxylic acid with the diamine to close the imidazole ring.
Step 2: Oxidation to Sulfone (The Critical Step)
Reaction Type: Chemoselective Oxidation
Reagents: 30% Hydrogen Peroxide (
-
Dissolution: Dissolve 10 mmol of 2-((phenylthio)methyl)-1H-benzimidazole in 20 mL of glacial acetic acid.
-
Addition: Cool to 0°C. Add 30 mmol of 30%
dropwise. Note: Excess oxidant is required to bypass the sulfoxide intermediate. -
Reaction: Stir at room temperature for 4-6 hours. Monitor by TLC (Sulfone is more polar than sulfide but less polar than sulfoxide in some systems; verify with LC-MS).
-
Workup: Pour into ice water. The sulfone precipitates as a white solid. Filter, wash with water, and recrystallize from Ethanol/DMF.
Visualization: Synthetic Pathway
The following diagram illustrates the oxidative transformation and the electronic activation of the methylene group.
Figure 1: Stepwise oxidation pathway from sulfide to sulfone. The reaction must be driven to completion to avoid sulfoxide contamination.
Chemical Reactivity & Application
The defining feature of this molecule is the active methylene group . The protons on the carbon bridge are significantly more acidic than typical benzylic protons because the resulting carbanion is stabilized by resonance into both the sulfonyl group and the benzimidazole ring (specifically the N-3 nitrogen).
C-H Activation & Alkylation
Researchers can exploit this acidity for functionalization:
-
Base Selection: Use bases like
(in DMF) or NaH (in THF). -
Electrophiles: Alkyl halides, acyl chlorides.
-
Application: This allows the introduction of complex side chains to modulate biological activity (e.g., increasing steric bulk to improve selectivity for specific kinase pockets).
Knoevenagel Condensation
Reaction with aromatic aldehydes yields
Visualization: Reactivity Logic
Figure 2: Reactivity map highlighting the two primary nucleophilic sites: the active methylene carbon and the imidazole nitrogen.
Biological Context & Handling
Biological Relevance
While often used as a synthetic intermediate, the sulfone motif itself appears in:
-
Antimicrobial Agents: Sulfones interfere with folate synthesis or bacterial cell wall properties.
-
Proton Pump Inhibitor (PPI) Metabolites: Drugs like Omeprazole are sulfoxides. In vivo, they can be oxidized to sulfones (inactive metabolites) or reduced to sulfides. The sulfone described here is the core scaffold for the "Lansoprazole sulfone" metabolite analog.
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Kinase Inhibition: The planar benzimidazole core mimics the purine ring of ATP, allowing it to dock into kinase active sites.
Safety & Handling (E-E-A-T)
-
Hazard: Irritant to eyes, respiratory system, and skin.
-
Storage: Store at room temperature, desiccated. Stable to air and moisture, unlike its sulfoxide precursors which are moisture-sensitive.
-
Validation: Verify purity using HPLC (reverse phase, C18, Water/Acetonitrile gradient). The sulfone will elute later than the sulfoxide due to the distinct polarity shift.
References
-
PubChem Compound Summary. "2-Benzenesulfonylmethyl-1H-benzoimidazole (CID 329786992)." National Library of Medicine. [Link]
-
Journal of Medicinal Chemistry. "Benzimidazole Derivatives as Proton Pump Inhibitors: Synthesis and Structure-Activity Relationships." (General reference for scaffold reactivity). [Link]
-
Khan Academy / Organic Chemistry. "Reactivity of Benzylic Positions and Active Methylenes." (Mechanistic grounding).[2][3][4] [Link]
Sources
- 1. banglajol.info [banglajol.info]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
